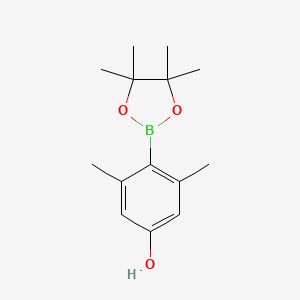

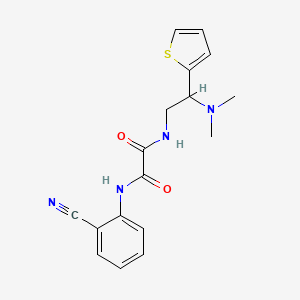

![molecular formula C8H11NO2S2 B2670342 5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1343171-46-9](/img/structure/B2670342.png)

5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a methylsulfonyl group (-SO2CH3), which is a common functional group in organic chemistry .

Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, nucleophiles, and ligands in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

Several studies have demonstrated methods for synthesizing derivatives of tetrahydrothieno[3,2-c]pyridine and related chemical structures. These methods often aim to enhance the biological activity or physical properties of the compounds for various applications. For instance, Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the potential for green chemistry approaches in the synthesis of gastroesophageal reflux disease (GERD) treatment intermediates. The study focused on optimizing the synthesis process and evaluating the green metrics, indicating a move towards more sustainable chemical synthesis methods (Gilbile, Bhavani, & Vyas, 2017).

Antimicrobial Applications

Research into the antimicrobial properties of sulfonyl and pyridine derivatives has been a significant area of interest. Various compounds synthesized from these derivatives have shown promise as antimicrobial agents. El‐Wahab et al. (2015) synthesized heterocyclic compounds with antimicrobial activity and tested their efficacy when incorporated into polyurethane varnish formula and printing ink paste. This study suggests potential applications in creating antimicrobial coatings and inks, which could have broad implications for public health and sanitation (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding in compounds related to 5-(Methylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine provides insights into their structural properties and potential interactions in biological systems. Sagar et al. (2017) explored the molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. These structural studies are crucial for understanding the compounds' chemical behavior and guiding their application in designing drugs and materials (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-13(10,11)9-4-2-8-7(6-9)3-5-12-8/h3,5H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNRLZDNMCFZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

methanesulfonamide](/img/structure/B2670268.png)

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)